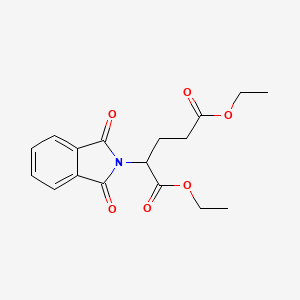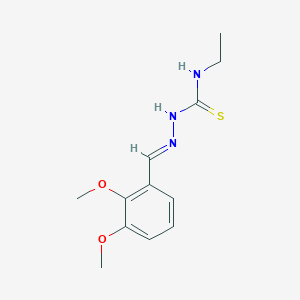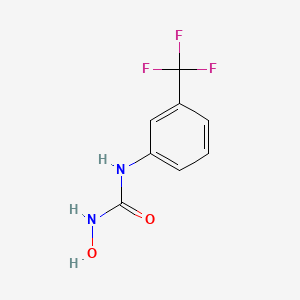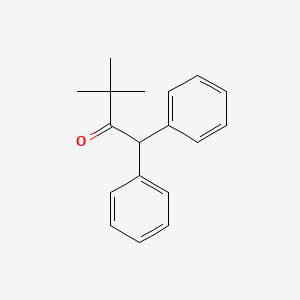
1,2-Di(2,4,6-trimethylphenyl)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Di(2,4,6-trimethylphenyl)ethane is an organic compound with the molecular formula C20H26. It is characterized by the presence of two 2,4,6-trimethylphenyl groups attached to an ethane backbone. This compound is notable for its structural complexity and the presence of multiple aromatic rings, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Di(2,4,6-trimethylphenyl)ethane typically involves the reaction of 2,4,6-trimethylbenzyl chloride with a suitable ethane derivative under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where an aluminum chloride catalyst facilitates the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 1,2-Di(2,4,6-trimethylphenyl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the aromatic rings to more saturated forms, although this is less common.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Partially or fully hydrogenated aromatic rings.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
1,2-Di(2,4,6-trimethylphenyl)ethane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Investigated for its potential interactions with biological macromolecules, although specific biological applications are limited.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific aromatic characteristics.
Mechanism of Action
The mechanism of action of 1,2-Di(2,4,6-trimethylphenyl)ethane primarily involves its interaction with other chemical species through its aromatic rings. The compound can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, which influence its reactivity and interactions with other molecules. The presence of multiple methyl groups on the aromatic rings also affects its steric and electronic properties, making it a versatile compound in various chemical reactions .
Comparison with Similar Compounds
1,2-Diphenylethane: Lacks the methyl groups present in 1,2-Di(2,4,6-trimethylphenyl)ethane, resulting in different reactivity and physical properties.
1,2-Bis(4-dimethoxyphenyl)ethane: Contains methoxy groups instead of methyl groups, leading to variations in electronic effects and reactivity.
1,2-Bis(2,3-dimethylphenyl)ethane: Similar structure but with different methyl group positions, affecting steric interactions and reactivity.
Uniqueness: this compound is unique due to the specific arrangement of methyl groups on the aromatic rings, which influences its chemical behavior and makes it distinct from other similar compounds. This unique structure allows for specific interactions and reactivity patterns that are not observed in other related compounds .
Properties
CAS No. |
4674-23-1 |
|---|---|
Molecular Formula |
C20H26 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
1,3,5-trimethyl-2-[2-(2,4,6-trimethylphenyl)ethyl]benzene |
InChI |
InChI=1S/C20H26/c1-13-9-15(3)19(16(4)10-13)7-8-20-17(5)11-14(2)12-18(20)6/h9-12H,7-8H2,1-6H3 |
InChI Key |
TUIQGWQRVMJCAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CCC2=C(C=C(C=C2C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(1,3-benzodioxol-5-yl)ethyl]formamide](/img/structure/B11958584.png)




![2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11958615.png)

![Benzenesulfonamide, N-[(butylamino)carbonyl]-4-chloro-](/img/structure/B11958623.png)



